4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide
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Overview
Description
4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide is a useful research compound. Its molecular formula is C14H13FN2O2 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
- α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Properties : Compounds related to 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide, such as benzimidazole derivatives with fluorobenzyl groups, have shown significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities were particularly notable in hydrazide, oxadiazole, thiosemicarbazide, and triazole derivatives (Menteşe, Ülker, & Kahveci, 2015).
Antifungal and Antibacterial Efficacy
- Antifungal and Antibacterial Properties : Derivatives of 4-fluorobenzoic acid hydrazide, closely related to the compound , have been synthesized and shown promising results as potential antimicrobial agents. They demonstrated effective antibacterial and antifungal activities against various strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Rollas, Gulerman, & Erdeniz, 2002).
Applications in Organic Chemistry
- New Protecting Group for Alcohols : The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a variant of this compound, has been introduced as a novel protecting group for alcohols. This group is stable under oxidizing conditions and is compatible with certain deprotection methods (Crich, Li, & Shirai, 2009).
Environmental and Materials Science
- Degradation of Fluoroaromatics : Research on the biodegradation of fluoroaromatic compounds, which include derivatives similar to this compound, has shown that these compounds can be completely degraded into CO2 and HF in an oxygen-independent enzymatic process. This process is crucial for the anoxic biodegradation of such compounds (Tiedt et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-3-1-2-10(8-12)9-19-13-6-4-11(5-7-13)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMGTWZQHYDEAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382434 |
Source
|
Record name | 4-(3-Fluorobenzyloxy)benzenecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-23-5 |
Source
|
Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Fluorobenzyloxy)benzenecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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